molecular formula C18H20BrN3O3S B2846271 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428364-72-0

3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2846271
CAS No.: 1428364-72-0
M. Wt: 438.34
InChI Key: OCCUJKDAQJOXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and chemical biology research. This compound features a benzamide core, a structural motif prevalent in the development of pharmacologically active agents, and incorporates a bromo substituent for further synthetic modification, a piperidine ring for potential pharmacokinetic optimization, and a pyridinylsulfonyl group . While the specific biological target and mechanism of action for this precise molecule are not yet fully characterized, its complex structure makes it a promising chemical scaffold for probing protein-protein interactions or enzyme function. Researchers can utilize this compound as a key intermediate or building block in the synthesis of compound libraries, or as a starting point for structure-activity relationship (SAR) studies in various therapeutic areas . The presence of the sulfonamide group is a common feature in compounds investigated for a range of biological activities, underscoring its utility in early-stage drug discovery . This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCUJKDAQJOXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations

The target compound was compared to six structurally related benzamide derivatives (Table 1).

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name/ID Key Structural Features Molecular Weight Source
Target Compound 3-Br, pyridin-3-ylsulfonyl-piperidine ~425 (estimated) N/A
BK13151 () 3-Br, 1-(dimethylsulfamoyl)piperidine 404.32 [5]
3a () 3-Br-4-OH, piperidin-1-yl-ethyl Not reported [1]
7a () 3-Br-4-(2-fluoroethoxy), piperidin-1-yl-ethyl Not reported [1]
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () 4-Me-benzoyl-piperidine, 4-Me-benzamide 353.47 [3]
3-Bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide () 3-Br-4-OMe, piperidin-1-ylsulfonyl-phenyl Not reported [6]

Key Observations :

  • Substituent Effects : The pyridin-3-ylsulfonyl group in the target compound distinguishes it from BK13151 (dimethylsulfamoyl), likely enhancing solubility and receptor affinity due to aromatic interactions .
  • Positional Modifications : Derivatives like 3a (4-hydroxy) and 7a (2-fluoroethoxy) demonstrate how polar substituents improve hydrogen-bonding capacity, which may correlate with enhanced sigma receptor binding .
  • Piperidine Conformation : The half-chair conformation observed in ’s analog suggests that the target compound’s piperidine ring may adopt a similar geometry, optimizing spatial arrangement for target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves:

Core Formation : Coupling a brominated benzoyl chloride with a piperidinylmethylamine intermediate under basic conditions (e.g., triethylamine) .

Sulfonylation : Introducing the pyridin-3-ylsulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DCM) and controlled temperatures (0–5°C) .

  • Key Factors :
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.
  • Catalysts : Use of coupling agents like HATU improves amide bond formation efficiency .
  • Table 1 : Synthetic Yield Comparison
StepReagentsSolventYield (%)Reference
Amide Coupling3-Bromobenzoyl chloride, Et₃NDCM78–85
SulfonylationPyridine-3-sulfonyl chloride, DMAPDMF65–72

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the bromobenzamide and sulfonyl-piperidine moieties. Look for deshielded protons near electronegative groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • HRMS : Validate molecular formula (e.g., C₁₉H₂₀BrN₃O₃S; [M+H]+ calc. 450.03) .
  • FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

  • Methodology :

  • Target Selection : Prioritize receptors common to benzamide derivatives (e.g., sigma receptors, kinase enzymes) .
  • In Vitro Assays :
  • Binding Affinity : Radioligand displacement assays (IC₅₀ determination).
  • Functional Activity : cAMP modulation or cell viability assays (e.g., MTT for cytotoxicity) .
  • Dosage : Start with 1–10 µM ranges, adjusting based on solubility (DMSO stock solutions) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?

  • Methodology :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude impurities affecting results .
  • Assay Optimization :
  • Buffer pH : Test activity across physiological pH (7.0–7.4).
  • Cell Line Variability : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Orthogonal Assays : Confirm findings with SPR (surface plasmon resonance) for binding kinetics .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses with sigma-1 receptor (PDB: 5HK1). Focus on hydrogen bonds with Glu172 and hydrophobic interactions with piperidine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Table 2 : Predicted Binding Affinities
TargetDocking Score (kcal/mol)Key Interactions
Sigma-1 Receptor-9.2Glu172 H-bond, Pi-stacking with Tyr103
HDAC6-7.8Zn²⁺ coordination via sulfonyl group

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors for sulfonylation, reducing side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings if bromine substitution is needed .
  • Quality Control : In-line FTIR monitoring to track reaction progression and optimize quenching times .

Q. What strategies resolve structural ambiguities in analogs, such as regioisomerism in sulfonamide derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to confirm sulfonamide orientation .
  • NOESY NMR : Detect spatial proximity between piperidine methyl protons and pyridine ring protons .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace connectivity during MS fragmentation .

Contradiction Analysis Framework

When encountering conflicting data (e.g., divergent bioactivity results):

Replicate Experiments : Ensure consistency in compound handling (e.g., light-sensitive intermediates stored in amber vials) .

Meta-Analysis : Compare with structurally similar compounds (e.g., 3-cyano analogs in ) to identify substituent-specific trends.

Cross-Validation : Combine experimental data with computational predictions to identify plausible mechanisms (e.g., off-target effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.